3-(3,5-difluorophenyl)pyrrolidine hydrochloride basic properties
3-(3,5-difluorophenyl)pyrrolidine hydrochloride basic properties
Title : Comprehensive Technical Guide: 3-(3,5-Difluorophenyl)pyrrolidine Hydrochloride in CNS Drug Development
Executive Summary
3-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a highly specialized, conformationally restricted fluorinated amine. In modern medicinal chemistry, it serves as a critical building block and intermediate, particularly in the design of blood-brain barrier (BBB)-penetrant therapeutics[1]. By combining the metabolic stability of a meta-difluorinated aromatic ring with the functional versatility of a secondary pyrrolidine amine, this compound provides an optimized scaffold for targeting central nervous system (CNS) pathways, most notably acting as a precursor for dopamine-β-hydroxylase (DβH) inhibitors[2].
Physicochemical Profiling & Structural Rationale
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 3-(3,5-Difluorophenyl)pyrrolidine hydrochloride |
| CAS Registry Number | 1092108-82-1 (Free Base)[3] |
| Molecular Formula | C10H11F2N • HCl (C10H12ClF2N) |
| Molecular Weight | 219.66 g/mol (Salt) / 183.20 g/mol (Base)[3] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in H2O, Methanol, DMSO |
Structural Rationale (Causality of Design):
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3,5-Difluorophenyl Moiety : The incorporation of fluorine atoms at the meta positions (3,5) serves a dual purpose. First, the high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, deactivating it against cytochrome P450-mediated oxidative metabolism. Second, it increases the overall lipophilicity of the molecule without adding significant steric bulk, which is a critical design parameter for enhancing BBB permeability[1].
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Pyrrolidine Ring : The saturated five-membered heterocycle provides a conformationally restricted secondary amine. This rigidity ensures that when the molecule is elaborated into larger pharmacophores (e.g., carbothioamides), the spatial orientation of the difluorophenyl group is tightly controlled, optimizing target binding affinity[2].
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Hydrochloride Salt Form : Free base pyrrolidines are often prone to atmospheric oxidation and can present as viscous oils, complicating precise stoichiometric handling. Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This salt form drastically improves aqueous solubility, which is essential for uniform dissolution in in vitro assays and predictable pharmacokinetics in vivo.
Synthesis and Salt Formation Workflow
The following protocol details the critical conversion of the free base into the highly stable hydrochloride salt.
Caption: Workflow for the isolation and purification of 3-(3,5-difluorophenyl)pyrrolidine hydrochloride.
Protocol: Anhydrous Hydrochloride Salt Formation
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Step 1: Dissolution of the Free Base
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Action: Dissolve 1.0 equivalent of 3-(3,5-difluorophenyl)pyrrolidine free base in anhydrous diethyl ether at room temperature.
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Causality: Anhydrous solvents are strictly required to prevent the formation of hydrates. Hydrated salts often exhibit altered dissolution profiles and lower melting points, which can introduce variability in downstream biological assays.
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Validation Checkpoint: The solution must be completely clear. Any turbidity indicates the presence of moisture or polymerized impurities, requiring filtration through a 0.22 µm PTFE syringe filter before proceeding.
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Step 2: Acidification
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Action: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of anhydrous HCl (typically delivered as a 2.0 M solution in diethyl ether) dropwise under continuous stirring.
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Causality: Cooling the reaction minimizes the exothermic nature of the acid-base neutralization, preventing localized heating that could lead to solvent boil-off or minor degradation. The dropwise addition ensures controlled nucleation, promoting the formation of highly pure, well-defined crystals rather than amorphous precipitates.
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Validation Checkpoint: Monitor the pH of the mother liquor using pH indicator strips (target pH 2-3) to confirm complete protonation of the secondary amine.
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Step 3: Isolation and Washing
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Action: Isolate the precipitated white crystalline powder via vacuum filtration. Wash the filter cake with two volumes of cold, anhydrous diethyl ether.
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Causality: Cold diethyl ether acts as an anti-solvent. It removes any unreacted free base and residual HCl without dissolving the newly formed salt, leveraging the common-ion effect to maximize yield.
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Step 4: Desiccation
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Action: Dry the product under high vacuum (≤ 0.1 mbar) at 40 °C for 12 hours.
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Causality: High vacuum drying removes trapped solvent molecules (solvates) from the crystal lattice, ensuring the final product reflects the true molecular weight (219.66 g/mol ) for accurate molar dosing.
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Analytical Validation Standards (Self-Validating System)
To ensure the integrity of the synthesized 3-(3,5-difluorophenyl)pyrrolidine hydrochloride, the following orthogonal validation methods must be employed:
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1H NMR Spectroscopy (DMSO-d6) : Confirms the structural backbone. The aromatic protons for the 3,5-difluoro substitution typically appear as a multiplet around 7.09 ppm, while the pyrrolidine ring protons present distinct multiplets (e.g., 4.12 ppm, 3.89 ppm)[2]. A broad singlet downfield confirms the protonated amine (NH2+).
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Argentometric Titration (Mohr Method) : Quantifies the chloride content using standardized silver nitrate (AgNO3).
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Causality: This provides a direct, self-validating check of the salt stoichiometry. A result of ~16.1% chloride by mass confirms a perfect 1:1 molar ratio of base to HCl, ruling out the presence of excess trapped acid or unreacted base.
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RP-HPLC : Run on a C18 column using a gradient of water/acetonitrile with 0.1% TFA.
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Causality: Ensures chemical purity (>99%) and detects any potential ring-opened or oxidized degradants prior to biological evaluation.
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Pharmacological Application: Dopamine-β-Hydroxylase (DβH) Inhibition
The primary utility of 3-(3,5-difluorophenyl)pyrrolidine hydrochloride lies in its role as a highly specialized intermediate in the synthesis of CNS-active therapeutics. Specifically, it is a critical building block for blood-brain barrier-penetrant dopamine-β-hydroxylase (DβH) inhibitors[1].
Caption: Mechanism of action for DβH inhibitors derived from 3-(3,5-difluorophenyl)pyrrolidine.
Mechanism of Action and Therapeutic Rationale: DβH is the enzyme responsible for the catalytic conversion of dopamine (DA) to norepinephrine (NE) within synaptic vesicles[4]. By inhibiting DβH, the biosynthesis of NE is reduced, which directly dampens sympathetic nerve function[4].
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Cardiovascular Applications : Lowering sympathetic drive is a principal clinical strategy for managing congestive heart failure and hypertension[4].
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CNS and Addiction Applications : DβH inhibitors have shown significant promise in treating drug addiction, particularly cocaine dependence[4]. By modulating the DA/NE balance in the central nervous system, these inhibitors can attenuate the reinforcing effects of psychostimulants[4].
Chemical Elaboration: To achieve DβH inhibition, the secondary amine of the pyrrolidine ring is functionalized. For example, reacting the hydrochloride salt with potassium thiocyanate (or similar reagents) converts it into 3-(3,5-difluorophenyl)pyrrolidine-1-carbothioamide[2]. The carbothioamide moiety acts as a potent pharmacophore that interacts with the copper-containing active site of the DβH enzyme, while the 3,5-difluorophenyl group ensures optimal BBB penetration and metabolic stability[1].
References
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[2] Title: US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors | Source: Google Patents | URL:
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[4] Title: US 2022/0017523 A1 - Patent Application Publication | Source: Google APIs / Google Patents | URL:
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[1] Title: US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors (Overview & Claims) | Source: Google Patents | URL:
Sources
- 1. US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - Google Patents [patents.google.com]
- 2. US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. 1092108-82-1 3-(3,5-Difluorophenyl)pyrrolidine AKSci 3568FE [aksci.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
